molecular formula C21H19N3O6 B424573 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B424573
M. Wt: 409.4g/mol
InChI Key: FRZVYXMHGNQFIV-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.

    Formation of the Imidazolidinyl Group: This involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Coupling Reactions: The benzodioxole and imidazolidinyl intermediates are coupled using suitable reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes and receptors, while the imidazolidinyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4g/mol

IUPAC Name

2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H19N3O6/c1-12-4-3-5-14(6-12)22-19(25)10-24-20(26)15(23-21(24)27)7-13-8-17-18(30-11-29-17)9-16(13)28-2/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,27)/b15-7+

InChI Key

FRZVYXMHGNQFIV-VIZOYTHASA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O

Origin of Product

United States

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